molecular formula C17H15N3O3S B2574227 2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide CAS No. 1251677-51-6

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide

Cat. No. B2574227
CAS RN: 1251677-51-6
M. Wt: 341.39
InChI Key: AEOGRGGMYPYMAN-UHFFFAOYSA-N
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Description

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been extensively studied.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • Antimicrobial Evaluation of Novel Pyrazolopyrimidines : A study synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety. These compounds, through a one-pot reaction strategy, showed activity exceeding that of reference drugs against bacteria and fungi. It was observed that derivatives containing one sulfone group are more effective antimicrobials than those with two sulfone groups (Alsaedi et al., 2019).

Antitumor Applications

  • Array-based Structure and Gene Expression Relationship Study : Research on sulfonamide-focused libraries, including compounds similar to "2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide," identified potent cell cycle inhibitors that have progressed to clinical trials. These compounds, disrupting tubulin polymerization or affecting cell cycle phases, showcased potential as antitumor agents, with further characterization provided by high-density oligonucleotide microarray analysis (Owa et al., 2002).

Synthesis and Pharmacological Evaluation

  • Cyclooxygenase-2 Selective Inhibitors : A study focused on the synthesis and evaluation of pyridinic sulfonamides related to nimesulide. These derivatives, synthesized through a series of chemical reactions, displayed COX-2 preferential inhibition. This research highlights the potential of sulfonamide compounds in developing anti-inflammatory agents with selective action (Julémont et al., 2004).

Antimicrobial Activity of Heterocycles

  • New Heterocycles Based on Pyrazole : Another study explored the treatment of 3-methyl 1-phenyl-5-amino pyrazole with 4-acetyl benzene sulfonyl chloride, leading to the synthesis of sulfonamide compounds with significant antimicrobial activity. This research underscores the versatility of sulfonamide derivatives in generating compounds with potential pharmaceutical applications (El‐Emary et al., 2002).

Fluorescent Probe Development

  • Selective Discrimination of Thiophenols : The development of a reaction-based fluorescent probe for thiophenols over aliphatic thiols used a sulfonamide group as a recognition unit. This innovative approach demonstrates the application of sulfonamide derivatives in environmental and biological sensing technologies (Wang et al., 2012).

properties

IUPAC Name

2-(4-phenoxyanilino)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c18-24(21,22)16-7-4-12-19-17(16)20-13-8-10-15(11-9-13)23-14-5-2-1-3-6-14/h1-12H,(H,19,20)(H2,18,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEOGRGGMYPYMAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=C(C=CC=N3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Phenoxyphenyl)amino]pyridine-3-sulfonamide

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